

Technical Guide: (1R,2S)-Aminoindanol Chiral Auxiliary

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Compound of Interest

Compound Name: (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol

CAS No.: 23337-80-6

Cat. No.: B3118169

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Mechanisms, Protocols, and Industrial Application[1] Executive Summary

The (1R,2S)-1-amino-2-indanol auxiliary represents a landmark in asymmetric synthesis, bridging the gap between academic methodology and multi-ton pharmaceutical manufacturing. Unlike flexible acyclic auxiliaries, the aminoindanol scaffold utilizes a rigid, fused bicyclic indane backbone to impose severe conformational constraints.

Its primary industrial fame stems from the Merck Indinavir process, where it was not used as a simple Myers-type auxiliary, but rather converted into a tricyclic N,O-acetonide (oxazolidine) system. This modification creates a "molecular shield" that forces enolate geometry and facial selectivity with exceptional precision (>99% de), enabling the synthesis of the HIV protease inhibitor's critical hydroxyethylene isostere core.

Structural Basis of Chirality

The efficiency of (1R,2S)-aminoindanol arises from three structural pillars:

- **Cis-Configuration:** The cis-relationship between the amino and hydroxyl groups allows for the formation of rigid 5-membered heterocycles (oxazolidinones or oxazolidines) fused to the indane ring.

- **Pi-Shielding:** The aromatic ring of the indane system extends spatially over the reactive center in specific conformations, providing a unique electronic and steric wall that is absent in aliphatic auxiliaries like valine-derived oxazolidinones.
- **Restricted Rotation:** When cyclized into an acetonide or oxazolidinone, the C1-N and C2-O bonds are locked, preventing bond rotation that could erode selectivity during high-energy transition states.

Mechanistic Deep Dive: The Acetonide Pathway

While aminoindanol can function similarly to Evans (oxazolidinone) or Myers (pseudoephedrine) auxiliaries, its most potent application involves the N,O-acetonide protected amide.

The Tricyclic Scaffold Formation

The "Merck Strategy" involves a three-step activation sequence:

- **Acylation:** The amino group is acylated with the substrate acid (e.g., dihydrocinnamic acid derivatives).
- **Acetonide Locking:** Reaction with 2-methoxypropene (or 2,2-dimethoxypropane) bridges the amide nitrogen and the indanol oxygen with a dimethylmethylene unit.
- **Result:** Formation of a tricyclic N-acyl-oxazolidine. This species is chemically distinct from an Evans oxazolidinone because the carbonyl is exocyclic to the oxazolidine ring, similar to a protected pseudoephedrine amide.

Enolate Geometry and Facial Selectivity

Upon treatment with a strong base (LiHMDS), the N-acyl-oxazolidine forms a Z-enolate.

- **Steric Wall:** The cis-fused indane ring creates a "cup-shaped" concave face and a convex face. The acetonide methyl groups and the indane skeleton sterically block the "top" face of the enolate.
- **Electrophile Approach:** The electrophile (e.g., allyl bromide) is forced to approach from the unhindered face (anti to the indane bulk), establishing the new stereocenter with high fidelity.



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Caption: The Merck Indinavir pathway transforms the auxiliary into a rigid tricyclic scaffold, ensuring exclusive facial selectivity during alkylation.

Case Study: The Indinavir Synthesis

The synthesis of Indinavir (Crixivan) is the gold standard for this auxiliary's utility. The objective was to install the (2R)-benzyl stereocenter and the subsequent hydroxyethylene core.

Reaction Scheme

- Substrate: 3-phenylpropionic acid derivative.
- Auxiliary: (-)-cis-(1S,2R)-1-aminoindan-2-ol (Note: The enantiomer is chosen based on the desired product configuration).
- Key Transformation: Asymmetric allylation of the acetonide-protected amide.[1]

Performance Data

Parameter	Value	Notes
Enolate Base	LiHMDS	Lithium Hexamethyldisilazide ensures kinetic enolization at -78°C.
Electrophile	Allyl Bromide	Introduces the 3-carbon unit for the isostere backbone.
Yield	>95%	Quantitative conversion in optimized industrial runs.
Diastereoselectivity	>98:2 (de)	Often >99% after crystallization.
Recovery	>90%	Auxiliary recovered via acidic hydrolysis.

Experimental Protocol: Asymmetric Alkylation

The following protocol is adapted from the optimized Merck process conditions.

Step 1: Acetonide Protection

- Suspend the N-acylated aminoindanol (1.0 equiv) in toluene/THF.
- Add 2-methoxypropene (2.5 equiv) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
- Stir at room temperature until TLC indicates complete conversion to the N,O-acetonide (approx. 2-4 hours).
- Concentrate in vacuo to yield the protected intermediate. Note: This species is moisture sensitive.

Step 2: Enolization and Alkylation

- Enolate Generation: In a flame-dried flask under Argon, charge LiHMDS (1.0 M in THF, 1.1 equiv) and cool to -78°C.

- Add the acetonide solution (from Step 1, dissolved in anhydrous THF) dropwise over 30 minutes. Maintain internal temperature below -70°C .
- Stir for 1 hour at -78°C to ensure complete formation of the Z-enolate.
- Addition: Add Allyl Bromide (1.2 equiv) dropwise.
- Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.
- Quench: Quench with saturated aqueous NH_4Cl . Extract with EtOAc.

Step 3: Hydrolysis and Recovery

- Dissolve the crude alkylated product in a mixture of 6N HCl and THF (1:1).
- Heat to reflux for 4-6 hours. This cleaves both the acetonide and the amide bond.
- Separation:
 - Basify the aqueous layer to pH 12 (using NaOH).
 - Extract the liberated aminoindanol with EtOAc (Recycle stream).
 - The aqueous phase retains the chiral acid product (precipitate by re-acidifying to pH 3).

References

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